3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c19-13-6-3-5-12(11-13)17-21-18(26-22-17)15-8-4-10-23(15)27(24,25)16-9-2-1-7-14(16)20/h1-3,5-7,9,11,15H,4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHVQJUKXYKRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 3-chlorophenyl derivatives with 2-chlorophenylsulfonyl and pyrrolidine moieties, leading to the formation of the oxadiazole ring. The structural features contributing to its biological activity include:
- Oxadiazole Ring : Known for its ability to interact with various biological targets.
- Chlorophenyl Groups : These groups enhance lipophilicity and may influence receptor binding.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties by targeting various signaling pathways. Specifically, studies indicate that compounds similar to 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole can inhibit the NF-κB signaling pathway, which is often aberrantly activated in cancers such as hepatocellular carcinoma (HCC) .
Key Findings :
- In Vitro Studies : The compound showed a dose-dependent inhibition of cancer cell proliferation in HCC models, with IC50 values indicating effective potency against HepG2 and HCCLM3 cells.
- Mechanism of Action : Induction of apoptosis was observed through caspase activation and PARP cleavage, indicating that the compound promotes programmed cell death in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of oxadiazoles possess activity against various bacterial strains, including drug-resistant strains.
Notable Results :
- Compounds with similar structures have shown effectiveness against Mycobacterium bovis and other Gram-positive and Gram-negative bacteria .
- Molecular docking studies revealed strong binding affinities to bacterial enzymes critical for survival .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazoles is another area of interest. By inhibiting pro-inflammatory cytokines and pathways such as NF-κB, these compounds could be beneficial in treating inflammatory diseases.
Comparative Biological Activity Table
| Activity Type | Compound Similarity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | CMO (similar) | 27.5 | NF-κB inhibition |
| Antimicrobial | Various derivatives | Varies | Inhibition of bacterial enzymes |
| Anti-inflammatory | Oxadiazole family | Not specified | Cytokine inhibition |
Case Studies
- Anticancer Effects : A study reported that a related oxadiazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Antimicrobial Resistance : Research focused on a series of oxadiazole compounds demonstrated their effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as new therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Insecticidal Activity :
- Compound 3IIl (anthranilic diamide with 1,2,4-oxadiazole): Exhibited 90% larvicidal activity at 0.5 mg L⁻¹ against Plutella xylostella, with an LC₅₀ of 0.20 mg L⁻¹ . This highlights the role of the oxadiazole ring in enhancing insecticidal potency compared to non-heterocyclic analogues.
Antibacterial Activity :
- 1,2,4-Oxadiazole derivatives (e.g., triazole hybrids): Demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli in docking studies . The target compound’s sulfonamide group could enhance antibacterial efficacy by disrupting bacterial enzyme function.
Physicochemical Properties
Table 2: Predicted Properties
Key Insights :
- Higher logP values (e.g., 4.1 for ) correlate with increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The target compound’s logP (~3.8) suggests a balance between bioavailability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
